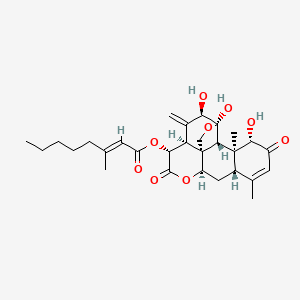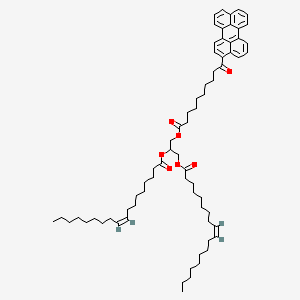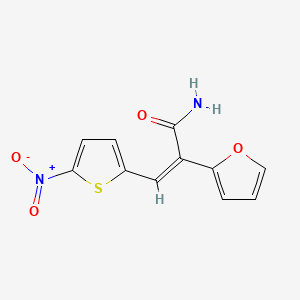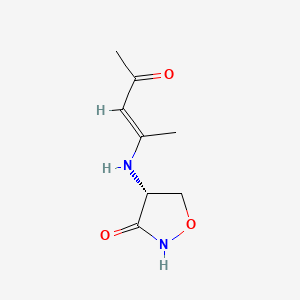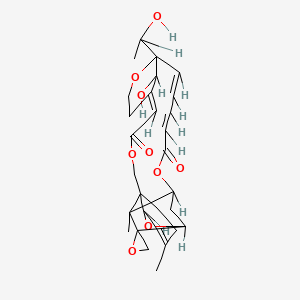
Novel trichothecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel trichothecene is a type of mycotoxin produced by certain species of Fusarium fungi. These compounds are known for their potent toxicity and ability to inhibit protein synthesis in eukaryotic cells. Trichothecenes are of significant concern in agriculture due to their presence in contaminated food and feed, posing health risks to humans and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of novel trichothecenes typically involves the cultivation of Fusarium species under specific conditions. Liquid agmatine medium, liquid yeast extract peptone dextrose medium, and solid rice kernel medium are commonly used for trichothecene production assays . The biosynthesis of trichothecenes involves a series of enzymatic reactions catalyzed by genes within the trichothecene biosynthetic gene cluster .
Industrial Production Methods
Industrial production of trichothecenes is generally not pursued due to their toxic nature. controlled laboratory conditions are used to produce these compounds for research purposes. The production process involves the fermentation of Fusarium cultures in optimized media, followed by extraction and purification of the trichothecenes .
Analyse Des Réactions Chimiques
Types of Reactions
Novel trichothecenes undergo various chemical reactions, including:
Oxidation: Trichothecenes can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert trichothecenes to less toxic forms.
Substitution: Substitution reactions can modify the functional groups on the trichothecene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include hydroxylated trichothecenes, reduced trichothecenes, and substituted derivatives. These products often exhibit different levels of toxicity and biological activity compared to the parent compound .
Applications De Recherche Scientifique
Novel trichothecenes have a wide range of scientific research applications:
Chemistry: Used as model compounds to study the biosynthesis and chemical properties of mycotoxins.
Biology: Employed in research on fungal pathogenicity and plant-fungal interactions.
Industry: Utilized in the development of detection methods for mycotoxin contamination in food and feed.
Mécanisme D'action
The mechanism of action of novel trichothecenes involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center. This binding prevents the elongation of the nascent peptide chain, leading to cell death. Trichothecenes also induce oxidative stress and activate apoptotic pathways, contributing to their cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.
T-2 Toxin: A highly toxic trichothecene known for its immunosuppressive properties.
Uniqueness
Novel trichothecenes are unique due to their specific production profiles and the presence of unique hydroxylation patterns. These structural differences contribute to variations in their toxicity and biological effects compared to other trichothecenes .
Propriétés
Numéro CAS |
93860-23-2 |
|---|---|
Formule moléculaire |
C29H36O9 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13? |
Clé InChI |
MUACSCLQRGEGOE-OJFYPKDWSA-N |
SMILES isomérique |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
SMILES canonique |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
| 93860-23-2 | |
Synonymes |
isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


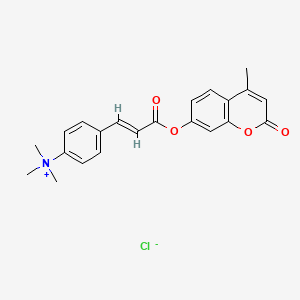
![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)
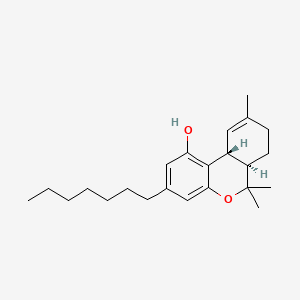


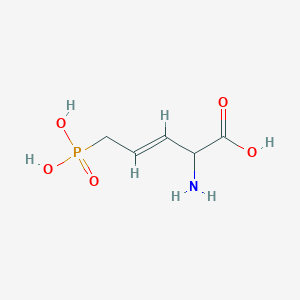
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)

